molecular formula C22H32N2O3 B11080233 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide

Cat. No.: B11080233
M. Wt: 372.5 g/mol
InChI Key: BATRBBOVCLXNDC-UHFFFAOYSA-N
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Description

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide is a synthetic organic compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with a suitable halide, followed by amination to introduce the amino group. The final step involves the coupling of the aminoadamantane with a methoxyphenoxy acetamide derivative under appropriate conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or amino positions .

Scientific Research Applications

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide exerts its effects involves interactions with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide is unique due to its combination of an adamantane core with a methoxyphenoxy acetamide moiety. This structure imparts specific chemical and biological properties that are not observed in simpler adamantane derivatives.

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C22H32N2O3/c1-14(22-9-16-5-17(10-22)7-18(6-16)11-22)24-12-15-3-4-19(20(8-15)26-2)27-13-21(23)25/h3-4,8,14,16-18,24H,5-7,9-13H2,1-2H3,(H2,23,25)

InChI Key

BATRBBOVCLXNDC-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C=C4)OCC(=O)N)OC

Origin of Product

United States

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